2-(6-chloro-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetamide
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Overview
Description
2-(6-chloro-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetamide is a heterocyclic compound featuring a benzoxazine ring system
Preparation Methods
The synthesis of 2-(6-chloro-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetamide typically involves the reaction of 6-chloroisatoic anhydride with glycine or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the benzoxazine ring .
Chemical Reactions Analysis
2-(6-chloro-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced benzoxazine derivatives.
Scientific Research Applications
2-(6-chloro-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetamide involves the inhibition of specific molecular targets, such as enzymes or receptors, that play a crucial role in disease pathways. The compound interacts with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar compounds to 2-(6-chloro-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetamide include:
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: This compound shares a similar benzoxazine ring system but differs in the substitution pattern.
2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-4-fluoro-N-{[methyl(1-methylethyl)amino]sulfonyl}benzamide: This compound has a similar heterocyclic structure but includes additional functional groups that confer different chemical properties.
Properties
IUPAC Name |
2-(6-chloro-2,4-dioxo-3,1-benzoxazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O4/c11-5-1-2-7-6(3-5)9(15)17-10(16)13(7)4-8(12)14/h1-3H,4H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFIQENAMXKKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)OC(=O)N2CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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